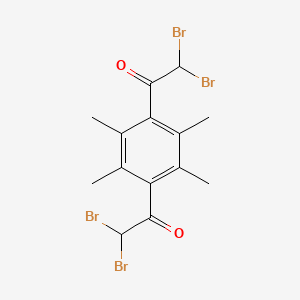
1,1'-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) is a synthetic organic compound characterized by its unique structure, which includes a tetramethyl-substituted phenylene core and two dibromoethanone groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) typically involves the bromination of a precursor compound, such as 2,3,5,6-tetramethyl-1,4-phenylenediamine. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as chloroform or carbon tetrachloride, under controlled temperature and stirring conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling bromine and other hazardous reagents.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) can undergo various chemical reactions, including:
Substitution Reactions: The dibromoethanone groups can participate in nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or other reduced derivatives.
Oxidation Reactions: The phenylene core can undergo oxidation to form quinones or other oxidized products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve mild heating and the use of polar solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ethanone derivatives, while reduction can produce alcohols or other reduced compounds.
Aplicaciones Científicas De Investigación
1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Medicine: Research into its derivatives could lead to the development of new pharmaceuticals with unique biological activities.
Mecanismo De Acción
The mechanism by which 1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) exerts its effects depends on the specific application and reaction context. In general, the compound’s reactivity is influenced by the electron-withdrawing effects of the dibromoethanone groups and the electron-donating effects of the tetramethyl-substituted phenylene core. These electronic effects can modulate the compound’s interactions with various molecular targets, such as enzymes, receptors, or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
2,3,5,6-Tetramethyl-1,4-phenylenediamine: A precursor in the synthesis of the target compound, known for its use in polyimide coatings.
1,1’-(1,1,2,2-Tetramethyl-1,2-ethanediyl)bis(benzene): Another compound with a similar phenylene core but different substituents, used in various industrial applications.
Uniqueness
1,1’-(2,3,5,6-Tetramethyl-1,4-phenylene)bis(2,2-dibromoethan-1-one) is unique due to its combination of brominated ethanone groups and a tetramethyl-substituted phenylene core
Propiedades
Número CAS |
35928-58-6 |
|---|---|
Fórmula molecular |
C14H14Br4O2 |
Peso molecular |
533.9 g/mol |
Nombre IUPAC |
2,2-dibromo-1-[4-(2,2-dibromoacetyl)-2,3,5,6-tetramethylphenyl]ethanone |
InChI |
InChI=1S/C14H14Br4O2/c1-5-6(2)10(12(20)14(17)18)8(4)7(3)9(5)11(19)13(15)16/h13-14H,1-4H3 |
Clave InChI |
VWEFPYCCZXLELO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1C(=O)C(Br)Br)C)C)C(=O)C(Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


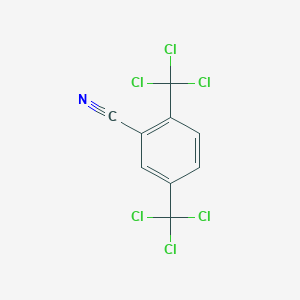
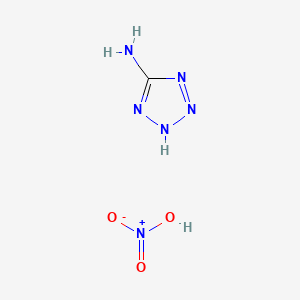

![4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B14671815.png)
![Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate](/img/structure/B14671820.png)
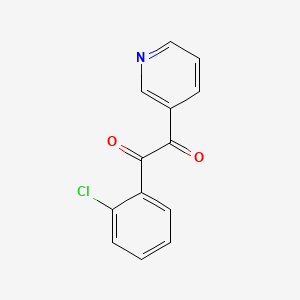

![3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14671855.png)
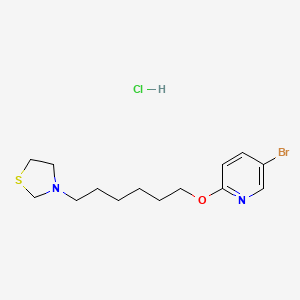

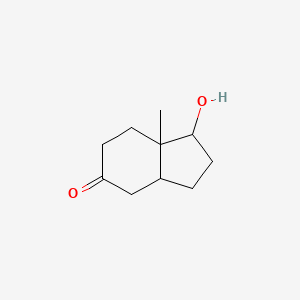
![Ethyl 4-(benzyloxy)-1-ethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B14671870.png)

![2-[2-(4-bromophenyl)sulfonylhydrazinyl]-2-oxo-N-phenylacetamide](/img/structure/B14671879.png)
